Monepantel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monepantel es un compuesto antihelmíntico aprobado para su uso en ovejas y ganado para controlar los nematodos gastrointestinales. Pertenece a una nueva clase de antihelmínticos llamados derivados de aminoacetonitrilo. This compound se comercializa bajo el nombre comercial Zolvix y ha demostrado una alta eficacia contra los nematodos resistentes a otros antihelmínticos .

Métodos De Preparación

Monepantel se sintetiza mediante un proceso de varios pasos que involucra varios intermediarios clave. La ruta sintética generalmente comienza con la preparación de ácido 4-(trifluorometiltio)benzoico, que luego se convierte en la benzamida correspondiente. Este intermedio se somete a reacciones adicionales, incluida la cianación y la eterificación, para producir el producto final . Los métodos de producción industrial implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los subproductos y los residuos.

Análisis De Reacciones Químicas

Monepantel se somete a varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes para this compound debido a su estructura estable.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos ciano y trifluorometilo, en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son la sulfona de this compound y otros derivados con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Monepantel tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Monepantel ejerce sus efectos al atacar los canales iónicos dependientes de ligando en los nematodos. Específicamente, actúa sobre la subfamilia DEG-3 de receptores nicotínicos de acetilcolina, lo que lleva a parálisis espástica y muerte del nematodo . El compuesto se une a estos receptores, provocando una afluencia de iones que altera la función celular normal. Este mecanismo es exclusivo de los nematodos, lo que da como resultado una toxicidad mínima para los mamíferos .

Comparación Con Compuestos Similares

Monepantel se compara con otros antihelmínticos como:

Bencimidazoles: Estos compuestos se dirigen a la beta-tubulina en los nematodos, pero son menos efectivos contra las cepas resistentes.

Levamisol: Este compuesto actúa sobre los receptores nicotínicos de acetilcolina, pero tiene un sitio de unión diferente en comparación con this compound.

Lactonas macrocíclicas: Estos compuestos se dirigen a los canales de cloruro activados por glutamato, pero también son menos efectivos contra los nematodos resistentes.

La singularidad de this compound radica en su capacidad para dirigirse a una subfamilia específica de receptores que están ausentes en los mamíferos, lo que proporciona un alto perfil de seguridad y eficacia contra los nematodos resistentes .

Actividad Biológica

Monepantel (MPL), an amino-acetonitrile derivative, is a novel anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in sheep and goats. Since its introduction in 2009, it has garnered attention for its unique mechanism of action, efficacy against resistant nematode strains, and potential applications in human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use and resistance issues.

This compound operates through a distinct mechanism compared to traditional anthelmintics. It selectively targets nematode-specific acetylcholine receptor subunits, leading to paralysis and death of the worms. This mode of action is particularly effective against nematodes that have developed resistance to other classes of anthelmintics such as benzimidazoles and macrocyclic lactones .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a pharmacokinetic profile characterized by a two-compartmental model. Key parameters include:

- Distribution Half-life : Approximately 0.09 hours

- Elimination Half-life : Approximately 21.51 hours

- Volume of Distribution : 142.31 ± 55.08 mL/kg

- Clearance : 4.38 ± 0.95 mL/kg/h .

These pharmacokinetic properties contribute to its efficacy in treating infections caused by various nematodes.

Clinical Efficacy

This compound has demonstrated high efficacy against multiple species of gastrointestinal nematodes. In clinical trials and field studies, it has shown cure rates exceeding 90% against susceptible strains. For example, one study reported an efficacy of 85% based on faecal egg count reduction (FECR) within seven days post-treatment .

Efficacy Against Resistant Strains

Despite its effectiveness, resistance to this compound has been documented. A study conducted in the UK identified multigeneric resistance among Teladorsagia, Trichostrongylus, and Oesophagostomum species, showing reductions in efficacy ranging from 22% to 78% depending on the nematode species involved . This highlights the need for ongoing monitoring and strategic management of anthelmintic use.

Case Studies

- Resistance Development in Sheep : A case study from Sweden reported the first instance of this compound-resistant nematodes in a sheep flock. The study revealed that despite routine this compound treatments, lambs exhibited signs of trichostrongylosis due to ineffective control measures .

- Field Trials in the UK : In controlled efficacy tests involving artificially infected lambs, treatment with this compound at the recommended dose was ineffective against certain resistant strains. The findings emphasized the importance of understanding resistance mechanisms and adjusting treatment protocols accordingly .

- Comparative Studies : Research comparing this compound with other anthelmintics showed that it maintained high efficacy against nematodes resistant to conventional treatments like levamisole and ivermectin, reinforcing its role as a valuable tool in parasitic disease management .

Summary of Findings

| Study/Case | Key Findings | Efficacy Rate | Resistance Observed |

|---|---|---|---|

| UK Sheep Farm Study | Characterized this compound efficacy; identified multigeneric resistance | 22% - 78% based on species | Yes |

| Swedish Case Study | First report of this compound-resistant nematodes | Not specified | Yes |

| Comparative Efficacy Study | High cure rates against resistant strains | >90% | No |

Propiedades

Número CAS |

887148-69-8 |

|---|---|

Fórmula molecular |

C20H13F6N3O2S |

Peso molecular |

473.4 g/mol |

Nombre IUPAC |

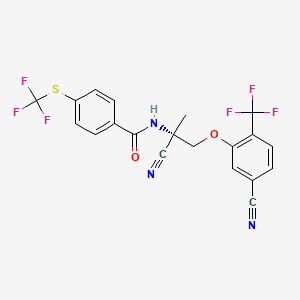

N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |

Clave InChI |

WTERNLDOAPYGJD-GOSISDBHSA-N |

SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

SMILES isomérico |

C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

SMILES canónico |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AAD 1566; AAD1566; AAD-1566; MPL, Monepantel |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.